(5E)-5-(2-bromobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
(5E)-5-(2-bromobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a benzylidene substituent at position 5 and a 4-ethoxyphenyl group at position 2. The (5E) stereochemistry indicates the trans configuration of the benzylidene moiety. The 2-bromo substituent on the benzylidene group introduces steric bulk and electron-withdrawing effects, while the 4-ethoxyphenyl group contributes electron-donating character via its para-ethoxy (–OCH₂CH₃) substituent.
This compound belongs to a class of thiazolo-triazole derivatives known for diverse biological activities, including anticancer, antimicrobial, and immunomodulatory properties. Its structural complexity and substituent arrangement make it a candidate for structure-activity relationship (SAR) studies, particularly in comparison to analogs with modified substituents .
Properties
CAS No. |
606956-03-0 |
|---|---|
Molecular Formula |
C19H14BrN3O2S |
Molecular Weight |
428.3 g/mol |
IUPAC Name |
(5E)-5-[(2-bromophenyl)methylidene]-2-(4-ethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H14BrN3O2S/c1-2-25-14-9-7-12(8-10-14)17-21-19-23(22-17)18(24)16(26-19)11-13-5-3-4-6-15(13)20/h3-11H,2H2,1H3/b16-11+ |
InChI Key |
RCRBPRNWKYKVHB-LFIBNONCSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CC=C4Br)/SC3=N2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4Br)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2-bromobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process. The starting materials include 2-bromobenzaldehyde, 4-ethoxyaniline, and thiosemicarbazide. The synthetic route can be summarized as follows:
Condensation Reaction: 2-bromobenzaldehyde reacts with thiosemicarbazide to form 2-(2-bromobenzylidene)hydrazinecarbothioamide.
Cyclization: The intermediate undergoes cyclization with 4-ethoxyaniline to form the thiazolotriazole core.
Final Product Formation: The final step involves the formation of this compound under specific reaction conditions, such as refluxing in ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(2-bromobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced thiazolotriazole derivatives.
Substitution: Formation of substituted thiazolotriazole derivatives with various functional groups.
Scientific Research Applications
(5E)-5-(2-bromobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (5E)-5-(2-bromobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Halogen-Substituted Benzylidene Derivatives
- Bromine vs. Chlorine :
- Target Compound : The 2-bromobenzylidene group enhances electrophilicity and steric hindrance compared to chlorine-substituted analogs (e.g., (5E)-5-(2-chlorobenzylidene) derivatives). Bromine’s larger atomic radius may improve binding affinity in hydrophobic pockets of biological targets .
- Chlorine Analog : (5E)-5-(2-chlorobenzylidene)-2-(4-ethoxyphenyl)thiazolo-triazolone (hypothetical) would exhibit reduced steric bulk and lower molecular weight (~433 vs. ~478 for the bromo analog).
Methoxy and Ethoxy Substituents
- 4-Ethoxyphenyl vs. 4-Methoxyphenyl: The ethoxy group (–OCH₂CH₃) in the target compound increases lipophilicity compared to methoxy (–OCH₃) analogs (e.g., : (5E)-5-(3-methoxybenzylidene)-2-(4-ethoxyphenyl)thiazolo-triazolone). This may enhance membrane permeability but reduce aqueous solubility .
Heterocyclic Substituents
- Furyl and Thiophene Derivatives :
Physicochemical Properties
Table 1: Molecular Properties of Selected Analogs
Notes:
Key Findings :
- Bromine vs. Heterocycles : Bromine’s electronegativity may improve DNA intercalation or enzyme inhibition compared to furan/thiophene analogs .
- Ethoxy vs. Methoxy : The ethoxy group’s extended alkyl chain (vs. methoxy) could enhance interactions with hydrophobic protein domains, as seen in similar SAR studies .
Biological Activity
(5E)-5-(2-bromobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazolotriazole derivative noted for its complex structure and diverse biological activities. This compound exhibits significant potential in various therapeutic areas, particularly in oncology and dermatology.
Chemical Structure
- Molecular Formula : C19H14BrN3O2S
- Molecular Weight : 428.31 g/mol
The compound features a thiazole ring fused with a triazole ring, along with bromobenzylidene and ethoxyphenyl substituents, which contribute to its unique chemical properties and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), an important target in cancer therapy.
- IC50 Values : The compound demonstrated potent inhibitory effects on various cancer cell lines:
- HT-29: IC50 = 13.56 µM
- A-549: IC50 = 17.8 µM
- HCT-116: IC50 = 15.00 µM
Flow cytometric analysis indicated that treatment with this compound increased apoptosis in HT-29 cells significantly, suggesting its role as an apoptosis inducer by upregulating pro-apoptotic markers like BAX and downregulating anti-apoptotic proteins like Bcl-2 .
Tyrosinase Inhibition
The compound exhibits notable tyrosinase inhibitory activity, which is crucial for applications in skin whitening and pigmentation disorders. In comparative studies:
- Inhibition Potency : The compound was found to be more effective than kojic acid (IC50 = 20.8 µM), a common skin-whitening agent. This suggests its potential utility in cosmetic formulations aimed at reducing melanin synthesis .
Structure-Activity Relationship (SAR)
The structural variations in thiazolotriazole derivatives influence their biological activity significantly. The presence of bromine and ethoxy groups enhances lipophilicity and biological interactions:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromobenzylidene and ethoxyphenyl groups | Strong anticancer and tyrosinase inhibition |
| (5E)-5-(2-chlorobenzylidene) | Chlorine instead of bromine | Altered reactivity; less potent |
| (5E)-5-(4-fluorobenzylidene) | Fluorine substitution | Enhanced lipophilicity; varied biological activity |
Case Studies
- VEGFR-2 Targeting : A study synthesized various thiazolidine derivatives targeting VEGFR-2 with promising anticancer properties. The lead compound from this series showed an IC50 value of 0.081 μM against VEGFR-2, indicating that modifications in the thiazole-triazole framework can lead to enhanced potency against specific cancer types .
- Tyrosinase Inhibition : Another study focused on the design of novel thiazolone derivatives that exhibited superior tyrosinase inhibition compared to traditional agents. The findings suggest that structural modifications can significantly enhance the efficacy of these compounds in treating hyperpigmentation disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
